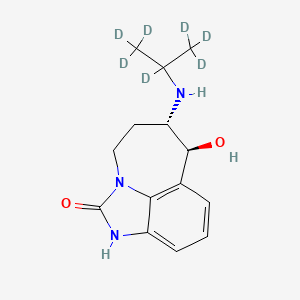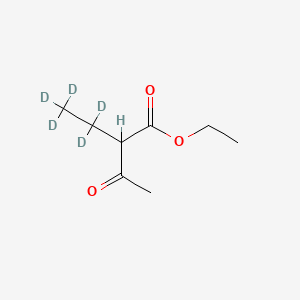
Imatinib (Piperidine)-N-oxide
Vue d'ensemble
Description
Imatinib is used alone or together with other medicines to treat different types of cancer or bone marrow conditions . It prevents or stops the growth of cancer cells and is called an antineoplastic (cancer) agent .
Synthesis Analysis
Imatinib was assembled by coupling the amine and carboxylic acid precursors by using N, N′-carbonyldiimidazole (CDI) as a condensing agent . Both intermediates have been synthesized by novel efficient methods .Molecular Structure Analysis
The molecule of imatinib is flexible and contains several functional groups able to take part in H-bonding and hydrophobic interactions . Rotation along the N-C bond in the region of the amide group was found to be the reason for two relatively stable molecular conformations, an extended and a folded one .Chemical Reactions Analysis
A classical convergent approach for the synthesis of the anticancer drug imatinib has been substantially improved . Imatinib was assembled by coupling the amine and carboxylic acid precursors by using N,N′-carbonyldiimidazole (CDI) as a condensing agent .Physical And Chemical Properties Analysis
Imatinib (Piperidine)-N-oxide has a molecular formula of C29H31N7O2 and a molecular weight of 509.6 . A high efficiency, highly selective separation was achieved with an MS-compatible mobile phase based on 10 mM ammonium formate and 0.1% formic acid modifier .Applications De Recherche Scientifique
Imatinib, marketed as Gleevec or Glivec, is approved by the FDA for treating multiple cancers, notably Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML). It works as a tyrosine kinase inhibitor, targeting cancer cells specifically. It's also been studied for its physico-chemical properties, methods of preparation, analysis methods, stability, and degradation pathways under various conditions, including oxidation to N-oxide under stress conditions (Al-Hadiya, Bakheit, & Abd-Elgalil, 2014).
Research has also focused on the relationship between the concentration levels of Imatinib and its N-oxide form in patients with CML. Studies have shown significant differences in these levels among patients with favorable and unfavorable responses to the drug. Genetic polymorphisms in certain genes like ABCG2 and SLCO1B3 were associated with these responses (Omran, Abdelfattah, Moussa, Alieldin, & Shouman, 2020).
The metabolism of Imatinib, including its transformation into N-oxide metabolites, has been characterized in liver microsomes. These studies help in understanding the drug's metabolic pathways and potential interactions with other medications (Ma, Xu, & Shou, 2009).
The development of an ultra-specific and sensitive sandwich ELISA for Imatinib using anti-Imatinib antibodies has been reported. This technique is advantageous for therapeutic drug monitoring and pharmacokinetic studies, as it showed low cross-reactivity with metabolites like Pyridine-N-oxide Imatinib (Saita, Yamamoto, Hosoya, Yamamoto, Kimura, Narisawa, & Shin, 2017).
Novel metabolites of Imatinib, such as adenine dinucleotide phosphate (ADP+) conjugates, have been identified in rat and human liver microsomes. These findings contribute to a deeper understanding of the drug's metabolic pathways and potential implications for drug interactions (Ma, Subramanian, Xu, Schrag, & Shou, 2008).
In the realm of drug-drug interactions, studies have assessed the concurrent use of Imatinib with other drugs, such as Voriconazole, to understand their pharmacokinetic and pharmacodynamic interactions. These studies are crucial for optimizing therapeutic strategies in patients receiving multiple medications (Lin, Xie, Qiu, Chen, & Xu, 2019).
Safety And Hazards
Imatinib (Piperidine)-N-oxide is classified as a flammable liquid (Category 2), and it has acute toxicity when swallowed (Category 4), inhaled (Category 3), or in contact with skin (Category 3). It also causes severe skin burns and eye damage (Category 1B), and poses a short-term (acute) aquatic hazard (Category 3) .
Orientations Futures
Propriétés
IUPAC Name |
4-[(4-methyl-4-oxidopiperazin-4-ium-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O2/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-35-14-16-36(2,38)17-15-35/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSADRWGPCQTOST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CC[N+](CC3)(C)[O-])NC4=NC=CC(=N4)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652617 | |
| Record name | 4-[(4-Methyl-4-oxo-4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imatinib (Piperidine)-N-oxide | |
CAS RN |
571186-91-9 | |
| Record name | 4-[(4-Methyl-4-oxo-4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(9H-Fluorene-9-ylmethoxycarbonyl)amino]-3-[5-(dimethylaminosulfonyl)-8-hydroxy-2-quinolyl]propionic acid](/img/structure/B563933.png)



![[4-[2-[[(3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]carbamic Acid Ethyl Ester](/img/structure/B563937.png)
![4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide](/img/structure/B563938.png)

![(2S)-3-[(1E,5E)-trideca-1,5-dien-3-ynoxy]propane-1,2-diol](/img/structure/B563942.png)




